Home > Products > Screening Compounds P70575 > (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine - 1155607-67-2

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine

Catalog Number: EVT-1751192
CAS Number: 1155607-67-2
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rufinamide

  • Compound Description: Rufinamide is a triazole derivative antiepileptic drug. [] It is marketed as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome. [] A study investigated the stability of rufinamide under alkaline conditions and identified its degradation product. []
  • Relevance: While rufinamide does not share the core structure of (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, it is included here due to its relevance in the context of the provided papers. The paper focusing on rufinamide highlights the importance of understanding the stability and degradation of pharmaceutical compounds, a concept applicable to the study of any pharmaceutical, including (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. Further research on (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine could investigate its stability under various conditions, similar to the study conducted on rufinamide. []

1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid

  • Compound Description: This compound is identified as the alkaline degradation product of rufinamide. []
  • Relevance: Although structurally dissimilar to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, this compound is included due to its relation to rufinamide degradation. Understanding the degradation pathways and products of pharmaceuticals like rufinamide can provide insights into potential metabolic or degradation pathways of other compounds containing similar structural motifs, such as the 2,6-difluorophenylmethyl group shared with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. []

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

  • Compound Description: S-DABOs represent a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). [] These compounds exhibit activity in the nanomolar range. []
  • Relevance: S-DABOs share the 2,6-difluorobenzyl moiety with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. [] Research on S-DABOs explored the impact of conformational restriction and various substitutions on their potency and selectivity as NNRTIs. [] This structure-activity relationship information could be valuable when considering modifications to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine for potential biological activity.
  • Compound Description: F2-NH-DABOs are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold. [] They exhibit potent anti-HIV-1 activity, comparable to the reference compound MKC-442. []
  • Relevance: These compounds share the 2,6-difluorophenylalkyl substituent with (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine. [] Research on F2-NH-DABOs highlighted the influence of replacing the sulfur atom in related F2-S-DABOs with an amino group, leading to improved activity against specific HIV-1 mutant strains. [] This modification strategy and the resulting impact on biological activity could be relevant when exploring potential applications for (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

  • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. [, ] It displays potent inhibition against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM. [, ]
  • Relevance: Although TG100435 possesses a different core structure compared to (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, the research highlights the metabolic conversion of TG100435 to its active N-oxide metabolite (TG100855). [, ] This emphasizes the importance of considering metabolic transformations and potential active metabolites when studying any compound, including (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine.

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

  • Compound Description: TG100855 is the primary metabolite of TG100435, formed via N-oxidation of the ethylpyrrolidine moiety. [, ] It exhibits greater potency (2 to 9 times) compared to the parent compound TG100435 as a tyrosine kinase inhibitor. [, ]
Overview

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine is a chemical compound notable for its unique structure, which features a cyclopropyl group attached to an ethyl chain and a difluorophenyl group linked to a methylamine moiety. The compound has the potential for various applications in scientific research, particularly in medicinal chemistry due to its structural properties.

Source and Classification

The compound is classified under amines, specifically as a substituted amine due to the presence of both cyclopropyl and difluorophenyl substituents. It is identified by the Chemical Abstracts Service Registry Number 1155607-67-2 and is available from chemical suppliers for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine typically involves several key steps:

  1. Preparation of Cyclopropyl Group: The synthesis begins with the formation of the cyclopropyl moiety, which can be achieved through methods such as cyclopropanation of alkenes.
  2. Formation of Difluorophenyl Group: The difluorophenyl component can be synthesized via halogenation techniques that introduce fluorine atoms at the 2 and 6 positions on a phenyl ring.
  3. Coupling Reaction: The cyclopropyl and difluorophenyl groups are then combined through nucleophilic substitution reactions involving methylamine, where the nitrogen atom of methylamine attacks an electrophilic carbon center in the difluorophenyl compound .
  4. Optimization for Yield: In industrial settings, reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates.
Molecular Structure Analysis

Structure and Data

The molecular formula of (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine is C13H14F2N. The structure can be depicted as follows:

  • Cyclopropyl Group: A three-membered carbon ring.
  • Ethyl Chain: A two-carbon chain connecting the cyclopropyl group to the amine.
  • Difluorophenyl Group: A phenol ring substituted with two fluorine atoms at positions 2 and 6.

The structural representation highlights the spatial arrangement of atoms that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various oxidation products, potentially leading to ketones or carboxylic acids.
  • Reduction: Reduction reactions may modify the compound's structure, converting functional groups into alcohols or amines.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where new functional groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
  • Nucleophiles and Electrophiles: Various organic compounds used for substitution reactions .
Mechanism of Action

The mechanism by which (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. This interaction can initiate a series of biochemical pathways leading to physiological responses. Understanding these mechanisms is essential for exploring its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data regarding melting point, boiling point, and specific gravity are often determined experimentally during synthesis optimization.

Applications

Scientific Uses

The compound has several potential applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its structural similarity to known pharmacological agents.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
  • Biological Studies: Explored for interactions with biological molecules which could lead to novel drug development strategies .

Properties

CAS Number

1155607-67-2

Product Name

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine

IUPAC Name

1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]ethanamine

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

InChI

InChI=1S/C12H15F2N/c1-8(9-5-6-9)15-7-10-11(13)3-2-4-12(10)14/h2-4,8-9,15H,5-7H2,1H3

InChI Key

RAFRMMPQSQAGRA-UHFFFAOYSA-N

SMILES

CC(C1CC1)NCC2=C(C=CC=C2F)F

Canonical SMILES

CC(C1CC1)NCC2=C(C=CC=C2F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.